4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
Overview
Description
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that belongs to the class of sulfonamides It features an ethylsulfonyl group attached to a benzene ring, which is further substituted with two methyl groups on the nitrogen atoms
Preparation Methods
The synthesis of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine typically involves several steps:
Methylation: The starting material, 1,3-benzenediamine, undergoes methylation to introduce the dimethyl groups on the nitrogen atoms.
Ethylation: The intermediate product is then subjected to ethylation to introduce the ethylsulfonyl group.
Oxidation: The ethylated product is oxidized to form the sulfonyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The use of ethanol and water as solvents is common due to their low cost and environmental friendliness .
Chemical Reactions Analysis
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes and receptors involved in cancer and inflammatory diseases
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine can be compared with other sulfonamide compounds, such as:
Methanesulfonyl Chloride: Similar in structure but lacks the aromatic ring and dimethyl groups.
4-(Ethylsulfonyl)phenylboronic Acid: Contains a boronic acid group instead of the dimethylamino groups.
Sulfonimidates: These compounds have a similar sulfonyl group but differ in their nitrogen substituents and overall structure .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-15(13,14)10-6-5-8(12(2)3)7-9(10)11/h5-7H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQKYVJLARQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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